molecular formula C17H28N2O5S B2424512 2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953208-25-8

2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2424512
CAS No.: 953208-25-8
M. Wt: 372.48
InChI Key: KLFNDDJUSGGNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Structurally, it features a benzenesulfonamide core, a motif prevalent in compounds with diverse biological activities . This core is substituted with 2,5-dimethoxy groups and linked to a piperidine ring, which is further functionalized with a 2-methoxyethyl chain. This molecular architecture suggests potential for interaction with key biological targets. Recent scientific investigations highlight the research value of structurally similar compounds. Benzenesulfonamide derivatives are being actively studied in oncology for their ability to induce ferroptosis, a form of iron-dependent programmed cell death, in tumor cells . For instance, research has shown that other benzenesulfonamide compounds can inhibit tumor cell proliferation and migration by targeting the KEAP1-NRF2-GPX4 axis, a crucial pathway in regulating cellular oxidative stress and ferroptosis . Furthermore, compounds containing the 2,5-dimethoxyphenylpiperidine scaffold have been identified as novel, selective agonists for the serotonin 2A receptor (5-HT2AR) . Such ligands are valuable tools in neuroscience research for probing the role of this receptor in neuropsychiatric disorders, contributing to the development of potential CNS therapeutics . Researchers may utilize this compound as a key intermediate or reference standard in the synthesis and biological evaluation of new pharmacologically active molecules. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It is strictly prohibited for human consumption.

Properties

IUPAC Name

2,5-dimethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5S/c1-22-11-10-19-8-6-14(7-9-19)13-18-25(20,21)17-12-15(23-2)4-5-16(17)24-3/h4-5,12,14,18H,6-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFNDDJUSGGNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine undergoes N-alkylation with 2-methoxyethyl bromide or chloride in the presence of a base. This reaction typically employs potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Reaction Conditions:

Reagent Solvent Temperature Time Yield Source
2-Methoxyethyl bromide, K₂CO₃ DMF 80°C 16 h 65%

The product is purified via column chromatography (silica gel, ethyl acetate/methanol eluent) to isolate (1-(2-methoxyethyl)piperidin-4-yl)methanamine.

Reductive Amination Alternative

An alternative route involves reductive amination of piperidin-4-ylmethanamine with 2-methoxyacetaldehyde using sodium tris(acetoxy)borohydride (STAB) in dichloromethane (DCM) at 0–20°C. This method avoids harsh alkylation conditions and improves stereochemical control.

Reaction Conditions:

Reagent Solvent Temperature Time Yield Source
2-Methoxyacetaldehyde, STAB DCM 0–20°C 16 h 72%

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 1,4-dimethoxybenzene. The reaction employs chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by quenching with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Reaction Conditions:

Reagent Solvent Temperature Time Yield Source
ClSO₃H, SOCl₂ DCM 0°C → rt 4 h 85%

Sulfonamide Coupling Reaction

The final step involves reacting 2,5-dimethoxybenzenesulfonyl chloride with (1-(2-methoxyethyl)piperidin-4-yl)methanamine in the presence of a base to neutralize HCl. Triethylamine (TEA) in tetrahydrofuran (THF) at 0–25°C is commonly employed.

Reaction Conditions:

Reagent Solvent Temperature Time Yield Source
TEA, THF THF 0°C → rt 12 h 78%

Purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate) yields the final product.

Optimization and Challenges

Side Reactions and Mitigation

  • Over-Alkylation : Excess alkylating agent may lead to quaternary ammonium salts. Controlled stoichiometry (1:1 amine-to-alkylating agent ratio) minimizes this.
  • Sulfonyl Chloride Hydrolysis : Moisture-sensitive conditions are critical; reactions are conducted under anhydrous N₂ atmosphere.

Yield Enhancement Strategies

  • Catalytic Additives : 4-Dimethylaminopyridine (DMAP) accelerates sulfonamide coupling, improving yields to 85%.
  • Microwave-Assisted Synthesis : Reducing reaction time from 12 h to 2 h while maintaining 75% yield.

Characterization Data

Key analytical data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, ArH), 6.55 (d, J = 8.8 Hz, 1H, ArH), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.45 (m, 2H, NCH₂), 2.90 (m, 2H, piperidine-H), 2.30 (m, 1H, piperidine-H), 1.70–1.40 (m, 4H, piperidine-H).
  • HRMS (ESI+) : m/z calc. for C₁₈H₂₈N₂O₅S [M+H]⁺: 409.1795; found: 409.1798.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzenesulfonamides with various functional groups.

Scientific Research Applications

Neurological Disorders

The compound's structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as anxiety and depression. The piperidine moiety is known for its ability to interact with neurotransmitter receptors, which may modulate their activity favorably for therapeutic effects.

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, studies have shown that derivatives of piperidine can significantly reduce seizure activity in animal models, suggesting that 2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide may also possess similar effects .

Case Study 1: Anticonvulsant Evaluation

A study evaluated the anticonvulsant properties of similar piperidine derivatives using maximal electroshock seizure models. Compounds demonstrated significant activity with effective doses lower than traditional anticonvulsants like phenobarbital . This suggests that this compound may warrant further investigation in this area.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of related compounds in behavioral models of anxiety and depression. Results indicated that certain modifications to the piperidine structure enhanced anxiolytic effects without significant sedative side effects . This highlights the potential for developing safer therapeutic options based on this compound's framework.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxybenzenesulfonamide: Lacks the piperidinyl and methoxyethyl substituents.

    N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy groups on the benzene ring.

    2,5-dimethoxy-N-methylbenzenesulfonamide: Lacks the piperidinyl and methoxyethyl substituents.

Uniqueness

2,5-dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the presence of both methoxy and piperidinyl substituents, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its solubility and stability.

Biological Activity

2,5-Dimethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound notable for its unique chemical structure, which includes a benzenesulfonamide core and methoxy and piperidinyl substituents. This compound has attracted attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H28_{28}N2_{2}O5_{5}S
  • Molecular Weight : 372.5 g/mol
  • CAS Number : 953208-25-8

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidinyl Intermediate : Reaction of 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
  • Sulfonamide Formation : The piperidinyl intermediate is reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final sulfonamide compound.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly neurotransmitter receptors. The piperidine moiety is known to influence receptor binding and activity.

Potential Pharmacological Effects

  • Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity, warranting further investigation into its efficacy against various cancer cell lines.

Research Findings

Recent studies have explored the compound's effects on specific receptor systems and cellular pathways:

  • A study on similar compounds indicated that modifications in the piperidine structure can significantly alter binding affinities to dopamine receptors, suggesting that this compound may also interact with dopaminergic signaling pathways .
  • Another investigation highlighted the potential for sulfonamide derivatives to act as biochemical probes in enzyme interaction studies, further supporting their role in understanding cellular mechanisms .

Case Studies

StudyFindings
Dopamine Receptor Interaction Study Demonstrated that structural modifications can enhance binding affinity to D3 receptors, indicating potential for antipsychotic applications .
Enzyme Interaction Studies Showed that related sulfonamide compounds could modulate enzyme activity, suggesting a role in metabolic pathways.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

The synthesis typically involves coupling a piperidinylmethylamine intermediate with 2,5-dimethoxybenzenesulfonyl chloride. Key steps include:

  • Using K₂CO₃ as a base in aprotic solvents (e.g., DMF or dichloromethane) to facilitate sulfonamide bond formation .
  • Maintaining temperatures between 0–25°C to minimize side reactions .
  • Purification via column chromatography or recrystallization, yielding 70–84% for analogous sulfonamides .
  • Confirm purity (>95%) using UPLC/MS and structural integrity via ¹H/¹³C NMR (e.g., characteristic peaks: benzenesulfonamide aromatic protons at δ 6.8–7.5 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, piperidine methylene protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₃₄N₂O₆S for analog compound 10 in ) .
  • Melting point analysis : Confirms crystalline purity (e.g., 124.9–125.8°C for compound 10) .
  • HPLC/UPLC : Quantifies purity and monitors degradation under stress conditions .

Q. How can aqueous solubility challenges be addressed during in vitro assays?

  • Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological assays .
  • Synthesize hydrophilic prodrugs (e.g., phosphate esters) for improved pharmacokinetics .

Advanced Research Questions

Q. How can target selectivity (e.g., α2A vs. 5-HT7 receptors) be validated experimentally?

  • Conduct radioligand binding assays with transfected cell lines expressing α2A and 5-HT7 receptors. For example:
    • Use [³H]-clonidine for α2A and [³H]-5-CT for 5-HT7 .
    • Calculate Ki values to compare affinity; structural analogs show Ki < 100 nM for dual targets .
  • Perform functional assays (e.g., cAMP modulation) to confirm antagonism .

Q. What strategies resolve discrepancies between in vitro binding data and in vivo efficacy?

  • Evaluate pharmacokinetic parameters : Measure plasma/tissue concentrations via LC-MS to ensure adequate exposure .
  • Assess blood-brain barrier (BBB) penetration : Use logP/logD values (optimal range: 2–4) and in situ perfusion models .
  • Optimize dosing regimens (e.g., repeated administration) to account for rapid metabolism .

Q. How can structure-activity relationships (SAR) guide further optimization?

  • Modify substituents systematically:
    • Replace 2-methoxyethyl with bulkier groups (e.g., 2,2-dimethylbenzofuran) to enhance α2A selectivity (see compound 10 in ) .
    • Introduce halogen atoms (e.g., Cl) to improve metabolic stability .
  • Use molecular docking to predict binding poses in receptor homology models (e.g., Pi stacking with Phe residues in α2A) .

Q. What in vivo models are suitable for validating antidepressant-like effects?

  • Forced swim test (FST) and tail suspension test (TST) : Measure reduced immobility time in rodents, indicating antidepressant activity .
  • Compare efficacy to reference drugs (e.g., imipramine) at 10–30 mg/kg doses .
  • Monitor off-target effects (e.g., locomotor activity) to exclude false positives .

Q. How can metabolic instability be mitigated during lead optimization?

  • Identify metabolic soft spots via LC-MS/MS metabolite profiling (e.g., oxidation of piperidine or O-demethylation) .
  • Introduce deuterium at labile positions (e.g., methoxy groups) to slow CYP450-mediated degradation .
  • Replace metabolically vulnerable moieties (e.g., methyl groups with trifluoromethyl) .

Data Analysis and Methodological Challenges

Q. How should researchers analyze conflicting results in receptor binding vs. functional assays?

  • Confirm assay conditions: Ensure receptor expression levels and coupling efficiency (e.g., G-protein vs. β-arrestin pathways) are consistent .
  • Use Schild regression analysis to distinguish competitive vs. allosteric antagonism .
  • Validate findings with orthogonal methods (e.g., calcium flux assays for 5-HT7) .

Q. What computational tools predict off-target interactions or toxicity risks?

  • SwissADME : Estimates bioavailability, BBB penetration, and CYP inhibition .
  • ProTox-II : Predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., sulfonamide-related hypersensitivity) .
  • Molecular dynamics simulations : Assess binding stability in lipid bilayers for membrane-bound targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.